5-amino-2-oxoindoline-1-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-amino-2-oxo-3H-indole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c10-6-1-2-7-5(3-6)4-8(13)12(7)9(11)14/h1-3H,4,10H2,(H2,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQWNLUFSNXDGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)N)N(C1=O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Strategies of 5 Amino 2 Oxoindoline 1 Carboxamide
Reactions at the Amino Group (Position 5) of the Indolinone Ring
The amino group at position 5 of the indolinone ring is a key site for derivatization. This nucleophilic group readily participates in a variety of chemical transformations, allowing for the introduction of diverse functional groups. Common reactions include acylation, sulfonylation, and alkylation, which can significantly impact the molecule's biological activity. For instance, the amino group can be acylated with various acid chlorides or sulfonylated with sulfonyl chlorides to introduce amide and sulfonamide functionalities, respectively. These modifications can alter the electronic properties and steric bulk of the molecule, influencing its interaction with biological targets.
Furthermore, the amino group can undergo reactions such as diazotization followed by substitution, enabling the introduction of a wide range of substituents. It can also participate in condensation reactions with aldehydes or ketones to form Schiff bases, which can be further reduced to secondary amines. These transformations highlight the versatility of the amino group as a handle for extensive chemical modification.
Transformations Involving the Carboxamide Moiety (Position 1)
The carboxamide group at position 1 of the oxoindoline ring presents another avenue for chemical modification. While generally less reactive than the amino group at position 5, the carboxamide can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This carboxylic acid can then serve as a precursor for the synthesis of a variety of derivatives, including esters and other amides, through standard coupling reactions. For example, coupling with different amines using reagents like PyBOP can generate a library of N-substituted carboxamide derivatives.
Additionally, the carboxamide nitrogen can, under certain conditions, be alkylated. The reactivity of the carboxamide can be influenced by the nature of the substituent at the 5-position. Strategic modification at this site is often employed in the development of drug candidates to modulate properties such as solubility and membrane permeability.
Reactivity of the Oxoindoline Core Under Various Conditions
The oxoindoline core itself is a reactive entity, susceptible to a range of chemical transformations that allow for further functionalization and the creation of complex molecular architectures.
Electrophilic Aromatic Substitution Reactions
The benzene (B151609) ring of the oxoindoline core is activated towards electrophilic aromatic substitution by the electron-donating amino group at position 5. mnstate.edu This directing effect facilitates the introduction of various electrophiles at the ortho and para positions relative to the amino group (positions 4 and 6). Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (–NO2) using a mixture of nitric acid and sulfuric acid. fiveable.me The nitro group can subsequently be reduced to an amino group, providing another site for derivatization. mnstate.edu
Halogenation: Introduction of halogen atoms (e.g., Br, Cl) using reagents like bromine in the presence of a Lewis acid or N-bromosuccinimide (NBS). mnstate.edu
Sulfonation: Introduction of a sulfonic acid group (–SO3H) using fuming sulfuric acid.
Friedel-Crafts Acylation and Alkylation: Introduction of acyl and alkyl groups, respectively. masterorganicchemistry.comnih.gov However, the presence of the deactivating carboxamide group and the activating amino group can lead to complex regiochemical outcomes and potential side reactions. libretexts.orglibretexts.org The amino group, being a strong activating group, can react with the Lewis acid catalyst used in Friedel-Crafts reactions, deactivating the ring towards the desired substitution. libretexts.orglibretexts.org
The general mechanism for electrophilic aromatic substitution involves the attack of the electron-rich aromatic ring on an electrophile, forming a carbocation intermediate known as a sigma complex. masterorganicchemistry.com This is typically the rate-determining step. masterorganicchemistry.com Subsequent deprotonation restores the aromaticity of the ring. masterorganicchemistry.com
Alkylation and Acylation Reactions
Beyond the Friedel-Crafts reactions on the aromatic ring, alkylation and acylation can also occur at other positions of the 5-amino-2-oxoindoline-1-carboxamide molecule. The nitrogen atom of the lactam can be alkylated or acylated under appropriate conditions, though this is often more challenging than reactions at the amino group. The choice of base and solvent is critical to control the regioselectivity of these reactions.
Acylation of the amino group is a common strategy. For instance, reaction with various acyl chlorides or anhydrides in the presence of a base will yield the corresponding N-acyl derivatives. This modification is frequently used to explore the structure-activity relationships of these compounds.
Functionalization at Position 3 and Spirocyclization Reactions
Position 3 of the oxoindoline ring, being adjacent to the carbonyl group, is acidic and can be deprotonated with a suitable base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of a wide range of substituents at this position. Common reactions include alkylation, aldol (B89426) condensation with aldehydes and ketones, and Michael addition to α,β-unsaturated compounds.
This reactivity at position 3 is also key to the construction of spirocyclic oxindoles, a class of compounds with significant biological activity and a prominent feature in many natural products. rsc.org Spirocyclization can be achieved through intramolecular reactions or by intermolecular cycloaddition reactions. For example, 1,3-dipolar cycloaddition reactions involving azomethine ylides generated from isatins (a related class of compounds) and amino acids can lead to the formation of spiro-pyrrolidinyl-oxindoles. mdpi.com These reactions often proceed with high diastereoselectivity and can be used to generate complex, three-dimensional structures. mdpi.combeilstein-journals.org The formation of spirocyclopropyl and spiroaziridinyl oxindoles has also been reported, further expanding the structural diversity achievable from the oxindole (B195798) core. rsc.org
Strategic Derivatization for Structure-Activity Relationship (SAR) Studies
The strategic derivatization of this compound at its various reactive sites is a cornerstone of structure-activity relationship (SAR) studies. By systematically modifying the different parts of the molecule, researchers can probe the key structural features required for biological activity.
For example, SAR studies on related indole (B1671886) carboxamides have shown that the position and nature of the carboxamide group can significantly influence activity. nih.gov Shifting the carboxamide from position 2 to 3 in some indole derivatives led to a reduction in anti-HIV-1 activity. nih.gov Similarly, modifications to the carboxamide side chain are explored to enhance properties like solubility and potency. nih.gov
Spectroscopic and Computational Characterization of 5 Amino 2 Oxoindoline 1 Carboxamide and Its Analogues
Advanced Spectroscopic Techniques for Structural Elucidation
The precise structure of 5-amino-2-oxoindoline-1-carboxamide and its analogues is determined through a combination of advanced spectroscopic methods. Each technique provides unique and complementary information, allowing for an unambiguous assignment of the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound derivatives. ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework, while 2D NMR experiments establish connectivity between different parts of the molecule.
¹H NMR: The proton NMR spectrum of a this compound scaffold is expected to show distinct signals corresponding to the aromatic protons on the benzene (B151609) ring, the protons of the amino group, the methylene (B1212753) protons of the oxindole (B195798) ring, and the protons of the carboxamide group. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, aromatic protons typically resonate in the downfield region (δ 6.5-8.0 ppm), while the CH₂ protons of the oxindole ring appear further upfield. The NH₂ and CONH₂ protons often appear as broad singlets, and their chemical shifts can be sensitive to solvent and temperature. mdpi.com
¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. Characteristic signals include those for the carbonyl carbons of the lactam and carboxamide groups (typically δ 160-180 ppm), the aromatic carbons, and the aliphatic carbon of the oxindole ring. mdpi.combeilstein-journals.org The DEPTQ (Distortionless Enhancement by Polarization Transfer) sequence can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. mdpi.com
2D NMR: Techniques such as ¹H-¹H COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the complete molecular structure. mdpi.com
COSY establishes correlations between adjacent protons.
HSQC correlates protons with their directly attached carbon atoms. mdpi.com
HMBC reveals long-range correlations between protons and carbons (typically over two to three bonds), which is vital for connecting different structural fragments, such as linking substituents to the main oxindole core. mdpi.comresearchgate.net
In studies of related structures, such as 6′-amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides, the comprehensive use of 1D and 2D NMR was essential to confirm the complex spirocyclic structure and analyze tautomeric mixtures in solution. mdpi.comresearchgate.net
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives
| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic CH | 6.5 - 8.0 | 110 - 150 |
| C=O (Lactam) | - | 170 - 180 |
| C=O (Carboxamide) | - | 160 - 170 |
| Ring CH₂ | ~3.5 | ~36 |
| NH (Lactam) | 8.0 - 10.5 | - |
| NH₂ (Amine) | 5.0 - 6.5 | - |
| CONH₂ (Carboxamide) | 7.0 - 9.0 | - |
Note: Values are approximate and can vary based on the specific analogue and solvent used.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and, with high resolution, its elemental composition.
Mass Spectrometry (MS): Standard MS provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues. For instance, in the analysis of 5-amino(N-substituted carboxamide)quinoline derivatives, mass spectrometry was used alongside NMR and IR to confirm the structures of the synthesized compounds. ijper.org
High-Resolution Mass Spectrometry (HRMS): HRMS is particularly critical as it measures the m/z value with very high accuracy (typically to four or more decimal places). researchgate.net This precision allows for the unambiguous determination of the molecular formula from a list of possibilities that would be indistinguishable by low-resolution MS. umb.edu For novel synthesized compounds like the derivatives of this compound, HRMS is the definitive method for confirming the elemental composition. researchgate.net The technique is capable of separating ions with very close mass values, which is essential for analyzing complex samples and ensuring accurate spectral analysis. umb.edunih.gov In the characterization of new spiro[indole-3,4′-pyridine]-3′-carboxamides, HRMS was employed to confirm the proposed structures. mdpi.comresearchgate.net
Vibrational Spectroscopy (Infrared, FTIR)
Vibrational spectroscopy, including Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
The FTIR spectrum of this compound would display characteristic absorption bands for its various functional groups. Key expected vibrations include:
N-H stretching: The amino (NH₂) and amide (NH) groups will show stretching vibrations typically in the region of 3200-3400 cm⁻¹. The primary amine may show two distinct bands (symmetric and asymmetric stretching).
C=O stretching: Two distinct carbonyl stretching bands are expected. The lactam carbonyl of the oxindole ring typically absorbs at a higher wavenumber (around 1700-1720 cm⁻¹) compared to the carboxamide carbonyl (around 1650-1680 cm⁻¹). The C=O stretching of a phenazine-1-carboxamide (B1678076) has been observed in this region. researchgate.net
C-N stretching: These vibrations appear in the 1200-1350 cm⁻¹ region.
Aromatic C=C stretching: These occur in the 1450-1600 cm⁻¹ region.
Aromatic C-H stretching: These are typically observed above 3000 cm⁻¹.
In studies of related quinoline (B57606) derivatives, FTIR spectroscopy was used to confirm the presence of key functional groups and thus the successful synthesis of the target molecules. ijper.orgresearchgate.net Similarly, for 5-aminoquinoline, the FTIR and FT-Raman spectra were recorded and analyzed to achieve complete and reliable vibrational assignments. psu.edu
Table 2: Characteristic FTIR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |
| Amine (NH₂) | N-H Stretch | 3300 - 3400 |
| Amide (NH) | N-H Stretch | 3200 - 3350 |
| Lactam (C=O) | C=O Stretch | 1700 - 1720 |
| Carboxamide (C=O) | C=O Stretch | 1650 - 1680 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Alkane (CH₂) | C-H Stretch | 2850 - 2960 |
Computational Chemistry Approaches for Molecular Understanding
Computational methods are increasingly used to complement experimental data, providing deeper insights into molecular structure, properties, and interactions at an atomic level.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is instrumental in medicinal chemistry for understanding how a potential drug molecule might interact with its biological target.
For analogues of this compound, docking studies have been used to predict their binding affinity and mode of interaction with various protein targets. researchgate.net These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. nih.govresearchgate.net
For example, in a study on oxoquinoline-carboxamide derivatives, molecular docking was performed against the epidermal growth factor receptor (EGFR). nih.gov The results revealed that the ligands could fit efficiently into the active site, with docking scores indicating strong binding affinity. nih.gov The simulations identified specific hydrogen bond interactions with key amino acid residues like Asp855 and Thr854. nih.gov Similarly, docking studies of spiro[indole-3,4′-pyridine]carboxamides against the bacterial regulator protein PqsR showed binding energies ranging from -5.8 to -8.2 kcal/mol, with hydrogen bonding and hydrophobic interactions being crucial for stabilizing the inhibitors in the binding pocket. mdpi.comresearchgate.net
Table 3: Examples of Molecular Docking Studies on Analogous Carboxamide Compounds
| Compound Class | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues |
| Oxoquinoline-carboxamides | EGFR | > -7.944 | Asp855, Thr854, Met793 |
| Spiro[indole-3,4′-pyridine]-carboxamides | PqsR (bacterial regulator) | -5.8 to -8.2 | Not specified |
| Thiazolyl benzenesulfonamide-carboxylates | Falcipain-2 and -3 | - | Not specified |
| 3-Methylene-2-oxoindoline-5-carboxamides | RAF/MEK/ERK pathway regulators | Not specified | Not specified |
Density Functional Theory (DFT) Calculations for Electronic Properties and Geometry Optimization
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is widely used for geometry optimization, calculation of electronic properties, and prediction of vibrational spectra. nih.gov
Geometry Optimization: DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can predict the most stable three-dimensional conformation of a molecule. nih.gov This optimized geometry represents a minimum on the potential energy surface and provides theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography. nih.gov
Electronic Properties: DFT is also used to calculate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important parameters. The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and kinetic stability.
Vibrational Analysis: Theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies are often scaled to better match experimental IR and Raman spectra. This correlation helps in making a more precise assignment of the observed spectral bands to specific molecular vibrations. researchgate.net For instance, a study on a dipeptide containing a carboxamide group used DFT (B3LYP/6-31G*) to understand its structure and vibrational properties, allowing for a complete assignment of the experimental IR and Raman spectra. researchgate.net Similarly, DFT has been used to study the tautomerism and geometric parameters of other complex heterocyclic systems. researchgate.net
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations and conformational analysis are powerful computational tools used to understand the dynamic behavior and three-dimensional structure of molecules like this compound. These methods provide insights into the flexibility of the molecule, its preferred shapes (conformations), and how it might interact with biological targets.
MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. For a molecule like this compound, this would involve simulating its behavior in a biologically relevant environment, such as in water or a lipid bilayer, to predict its stable conformations. For instance, simulations lasting for microseconds can reveal how ligands alter the native structure and flexibility of proteins, a technique that has been applied to study amiloride (B1667095) analogs targeting viral proteins. nih.gov
Conformational analysis focuses on identifying the low-energy, and therefore most probable, conformations of a molecule. The conformation of a molecule is determined by the rotation around its single bonds. In carboxamides, a key feature is the partial double bond character of the C-N amide bond, which can lead to the existence of distinct cis and trans rotamers (or conformers). mdpi.com The energy difference and the rotational barrier between these conformers can be determined using techniques like dynamic Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations. mdpi.com For example, in a study of 5-carboxamidouracils, the s-trans conformer was found to be more stable than the s-cis conformer, with a calculated rotational barrier of 20.0 kcal·mol⁻¹ in a DMSO solution. mdpi.com
The conformation of the carboxamide side-chain is crucial for its interaction with biological targets, particularly in the context of cation binding in proteins. nih.gov The spatial arrangement of the atoms, defined by torsion angles, dictates how the molecule can fit into a binding site. nih.gov While specific MD simulation and detailed conformational analysis studies on this compound are not extensively documented in publicly available literature, the principles derived from studies on analogous structures provide a strong framework for predicting its behavior.
In Silico Prediction of Bioactivity and Drug-Likeness
In silico methods, which are computational approaches to drug discovery, are widely used to predict the biological activity and drug-likeness of novel compounds. These predictions help to prioritize which molecules should be synthesized and tested in the laboratory, saving time and resources.
Bioactivity Prediction: Computational docking is a key in silico technique used to predict how a molecule (a ligand) binds to a specific protein target. This method has been applied to various carboxamide-containing compounds. For example, docking studies on a series of 6′-amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides revealed their potential to bind to the bacterial regulator protein PqsR of Pseudomonas aeruginosa, with binding energies ranging from -5.8 to -8.2 kcal/mol. mdpi.comresearchgate.net This suggests a potential antibacterial activity, which was later confirmed for one of the compounds in vitro. mdpi.comresearchgate.net
Similarly, molecular modeling studies on quinoxaline-2-carboxamide (B189723) 1,4-di-N-oxide derivatives were used to understand their binding mode as antimycobacterial agents. mdpi.com The 2-oxoindoline-1-carboxamide (B8608764) scaffold itself is considered a valuable starting point for designing novel antiviral and anticancer agents. evitachem.com Derivatives have been investigated as potential inhibitors of the Dengue virus RNA-dependent RNA polymerase. evitachem.com
Drug-Likeness Prediction: Drug-likeness is a qualitative concept used to assess whether a compound has properties that would make it a likely candidate for an oral drug. These properties include factors like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors, often evaluated using rules such as Lipinski's Rule of Five.
In silico tools are used to calculate these properties and predict potential liabilities, such as toxicity. For a series of 6′-amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides, analysis with the Osiris property explorer indicated that the synthesized compounds were predicted to be non-toxic in terms of mutagenicity, carcinogenicity, and reproductive effects. mdpi.com The lead optimization of benzoxazolone carboxamides focused on improving physicochemical and metabolic properties to enhance their drug-likeness for oral administration. nih.gov
The table below summarizes the in silico predictions for some analogues of this compound.
| Compound Class | Predicted Bioactivity/Target | Key Findings from In Silico Studies |
| 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides | Antibacterial (Pseudomonas aeruginosa PqsR) | Binding energies ranged from -5.8 to -8.2 kcal/mol. mdpi.comresearchgate.net |
| Benzoxazolone Carboxamides | Acid Ceramidase Inhibitors | Lead optimization aimed to improve physicochemical and metabolic properties for better drug-likeness. nih.gov |
| Quinoxaline-2-carboxamide 1,4-di-N-Oxide Derivatives | Antimycobacterial | Molecular modeling confirmed the preferential binding mode in the active site of the target. mdpi.com |
| N-(5-Nitrothiazol-2-yl)-carboxamido Derivatives | Anti-SARS-CoV-2 (Mpro inhibitor) | Docking scores were promising, with one compound showing a binding mode similar to a known inhibitor. nih.gov |
Structure Activity Relationship Sar Studies of 5 Amino 2 Oxoindoline 1 Carboxamide Analogues
Impact of Substituent Variations on the Indolinone Ring (e.g., at Positions 5 and 3)
The 2-oxoindoline core is a versatile scaffold in medicinal chemistry. Variations of substituents on the aromatic ring and at the C3-position significantly impact the biological profile of these compounds.
The amino group at the 5-position is a key feature. Its presence, as opposed to an unsubstituted or nitro-substituted ring, can alter the electronic properties and hydrogen bonding capabilities of the molecule. For instance, in related 2-oxoindoline series, the introduction of different substituents at this position has been shown to modulate activity against various targets.
Modifications at the 3-position of the 2-oxoindoline ring are particularly important for introducing structural diversity and influencing biological activity. A series of 3-methylene-2-oxoindoline-5-carboxamide derivatives has been synthesized and evaluated for inhibitory activity against the proliferation of human lung adenocarcinoma epithelial cells (A549). researchgate.net These studies show that the nature of the substituent attached to the 3-methylene group is a crucial determinant of potency. For example, coupling with different aldehydes like pyrrole-carbaldehyde or furan-carbaldehyde leads to final compounds with varying levels of activity. researchgate.net One of the most potent derivatives from this series incorporated a carboxamide derived from p-aminobenzoic acid (PABA). researchgate.net
Furthermore, the creation of spirocyclic systems at the 3-position represents another significant modification. The reaction of isatin (B1672199) derivatives (the oxidized form of 2-oxoindoline) with amino acids and other components can generate complex spiro-oxindole/pyrrolidine (B122466) scaffolds. nih.gov The stereochemistry and substitution pattern of these spiro rings are critical for their anticancer effects. nih.gov Similarly, the synthesis of spiro[indole-3,4′-pyridine] derivatives introduces a new heterocyclic system at this position, and the resulting compounds have shown interesting reactivity and potential biological activities. mdpi.com
Table 1: Impact of C3-Substituents on 2-Oxoindoline Analogues' Activity
| Core Scaffold | Position of Variation | Substituent Type | Observed Impact | Reference |
|---|---|---|---|---|
| 3-Methylene-2-oxoindoline-5-carboxamide | C3 | Methylene (B1212753) group with various aromatic/heterocyclic aldehydes | Modulates inhibitory activity against A549 cancer cell proliferation. | researchgate.net |
| Spiro[indole-3,4′-pyridine] | C3 | Spiro-fused pyridine (B92270) ring | Creates complex structures with potential biological activity; products can exhibit ring-chain tautomerism. | mdpi.com |
| Spiro-oxindole/pyrrolidine | C3 | Spiro-fused pyrrolidine ring (from 1,3-dipolar cycloaddition) | Generates regio- and stereo-selective products with potential anticancer properties. | nih.gov |
Influence of Modifications on the Carboxamide Functionality
In other heterocyclic carboxamide series, such as quinoline-3-carboxamides, modifications of the amide portion are a key strategy for optimizing activity. nih.gov For instance, introducing different amines to form the amide can drastically alter the compound's interaction with its target. In the context of 5-amino-2-oxoindoline-1-carboxamide, replacing the terminal NH2 with substituted alkyl or aryl groups would be a logical step in SAR exploration. These modifications would alter the lipophilicity and steric profile of this region of the molecule, potentially leading to improved target engagement or better pharmacokinetic properties.
Studies on related quinoline (B57606) derivatives targeting the TRPV1 receptor also highlight the importance of the N-substituted carboxamide moiety. A series of 5-amino(N-substituted carboxamide)quinolines were synthesized, where different amines were used to form the amide, resulting in derivatives with varying antinociceptive activity. ijper.org This underscores the principle that the nature of the R-group in a -C(=O)NHR moiety is a critical determinant of biological effect.
Table 2: General Principles for Carboxamide Modifications
| Modification Strategy | Rationale | Potential Effect | Inferred From |
|---|---|---|---|
| Varying the N-substituent (Alkyl, Aryl, Heteroaryl) | Explore new binding pockets and alter physicochemical properties. | Changes in potency, selectivity, and pharmacokinetic profile. | Quinoline-3-carboxamides nih.gov, 5-amino(N-substituted carboxamide)quinolines ijper.org |
| Introducing functional groups on the N-substituent | Introduce new hydrogen bond donors/acceptors or charged groups. | Enhanced binding affinity and specificity. | General medicinal chemistry principles. |
| Bioisosteric replacement of the amide bond | Improve metabolic stability or alter bond geometry. | Increased in vivo half-life and modified activity. | General medicinal chemistry principles. |
Stereochemical Considerations and their Effect on Biological Activity
Stereochemistry plays a pivotal role in the interaction between a small molecule and its biological target. For analogues of this compound, chiral centers can be introduced at various positions, most notably at the C3-position of the indolinone ring.
When the C3 position is substituted, it often becomes a stereocenter. The absolute configuration (R or S) of this center can dramatically influence biological activity. This is because the protein targets are chiral environments, and one enantiomer will typically have a much better geometric and electronic fit within the binding site than the other.
This principle is evident in the synthesis of complex spiro-oxindoles from isatin precursors. These reactions, often 1,3-dipolar cycloadditions, can be highly stereoselective, leading to the preferential formation of one diastereomer. nih.gov The stereochemical outcome (e.g., endo vs. exo) is dictated by the reaction mechanism and can be crucial for the resulting compound's bioactivity. nih.gov Studies on spiro[indole-3,4′-pyridine] derivatives also note the formation of mixtures of stereoisomers, highlighting the importance of separating and evaluating each isomer independently. mdpi.com Similarly, research on 3-(benzylidene)indolin-2-one inhibitors of CDK2 found that the E- and Z-diastereomers had to be resolved, with in silico studies predicting better docking for the Z-diastereomer. researchgate.net
Ligand Efficiency and Pharmacophore Model Development
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For a series of inhibitors, a pharmacophore model can distill the SAR into a simple 3D map of hydrogen bond donors, acceptors, hydrophobic regions, and aromatic rings.
For inhibitors based on scaffolds like this compound, a ligand-based pharmacophore model can be developed using a set of known active and inactive compounds. mdpi.com For example, a study on matrix metalloproteinase-9 (MMP-9) inhibitors, which may include related structures, developed a five-point pharmacophore model (DDHRR_1) consisting of two hydrogen bond donors, two hydrophobic features, and two aromatic ring features. nih.gov This model was statistically robust, with a high correlation coefficient, and was used to screen for new potential inhibitors. nih.gov
The key features of this compound that would likely contribute to a pharmacophore model include:
Hydrogen Bond Donor: The amino group at C5 and the N-H of the carboxamide.
Hydrogen Bond Acceptor: The ketone oxygen at C2 and the carbonyl oxygen of the carboxamide.
Aromatic Ring: The benzene (B151609) ring of the indolinone core.
Ligand efficiency (LE) is another important metric in drug design, which normalizes the binding affinity of a compound by its size (typically heavy atom count). Designing compounds with high ligand efficiency is a key goal to ensure that potency is derived from specific, high-quality interactions rather than non-specific bulk. SAR data is used to guide modifications that improve LE, for example by adding a small functional group that forms a key new interaction without significantly increasing the molecular weight.
Rational Design Principles Based on SAR Insights
The collective SAR data provides a foundation for the rational design of new, improved analogues. The goal is to synthesize molecules with enhanced potency, selectivity, and drug-like properties. nih.gov
Based on the SAR insights for the 2-oxoindoline scaffold, several design principles can be established:
Core Optimization: The 5-amino group and the N1-carboxamide appear to be important features for interaction. Maintaining these while exploring other positions is a sound strategy.
C3-Position Exploration: The C3 position is a prime site for modification to enhance potency and modulate physical properties. Introducing substituents that can access specific sub-pockets of a target enzyme is a common and effective strategy. As seen with 3-methylene derivatives, this position allows for the introduction of significant structural diversity. researchgate.net
Stereochemical Control: For any analogue with a chiral center at C3, synthesis should aim for stereocontrol, and individual enantiomers should be evaluated. The more active enantiomer provides a clearer picture of the optimal binding mode. nih.gov
Pharmacophore-Guided Design: A validated pharmacophore model can be used as a 3D query to screen virtual libraries of compounds, identifying novel scaffolds that possess the key required features but may have entirely different chemical structures. nih.gov This can lead to the discovery of new lead compounds.
Structure-Based Design: When a crystal structure of the target protein is available, molecular docking and modeling can be used to visualize how analogues bind. nih.gov This allows for the design of new substituents that form specific, favorable interactions with amino acid residues in the binding site, a process that can lead to significant gains in potency. nih.gov For example, a modeling study could reveal an empty hydrophobic pocket that could be filled by adding a specific alkyl or aryl group to the C3 or N1 position.
By integrating these principles, medicinal chemists can move beyond trial-and-error and systematically design the next generation of this compound-based therapeutic agents.
Future Research Directions and Therapeutic Potential of 5 Amino 2 Oxoindoline 1 Carboxamide
Elucidation of Comprehensive Molecular Mechanisms of Action
A fundamental aspect of realizing the therapeutic promise of 5-amino-2-oxoindoline-1-carboxamide lies in a thorough understanding of its molecular mechanisms of action. Future research will need to pivot towards identifying the precise intracellular signaling pathways and molecular targets that are modulated by this compound. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and genetic screening approaches will be instrumental in pinpointing its direct binding partners and downstream effectors. A deep dive into how this compound influences cellular processes, including but not limited to, cell cycle regulation, apoptosis, and signal transduction, will provide a solid foundation for its clinical applications.
Development of Selective and Potent Analogues through Advanced Design Strategies
To enhance the therapeutic index and specificity of this compound, the development of novel analogues through advanced medicinal chemistry strategies is paramount. Structure-activity relationship (SAR) studies will guide the rational design of derivatives with improved potency and selectivity. Computational modeling and in silico screening can accelerate the identification of promising lead candidates by predicting their binding affinities and pharmacokinetic properties. The synthesis and biological evaluation of a diverse library of analogues will be crucial in optimizing the core scaffold for enhanced therapeutic efficacy and reduced off-target effects.
Exploration of Novel Biological Targets for Therapeutic Intervention
The therapeutic applicability of this compound may extend beyond its initially hypothesized targets. A broad-based screening approach against a panel of clinically relevant enzymes, receptors, and ion channels could unveil previously unrecognized biological activities. This exploration into novel biological targets could open up new avenues for therapeutic intervention in a range of diseases, potentially including cancer, inflammatory disorders, and neurodegenerative conditions. Identifying these new targets will not only expand the therapeutic potential of the this compound scaffold but also contribute to a deeper understanding of complex disease pathologies.
Translational Research and Preclinical Development (excluding human clinical trials)
The journey from a promising chemical entity to a potential therapeutic agent is paved with rigorous preclinical evaluation. For this compound and its optimized analogues, this will involve a comprehensive suite of in vitro and in vivo studies. Cellular assays will be employed to determine the efficacy of these compounds in disease-relevant models. Subsequent animal studies will be essential to evaluate their pharmacokinetic profiles, in vivo efficacy, and to establish a preliminary safety profile. This preclinical data is a critical prerequisite for any future consideration of advancing these compounds into clinical investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
